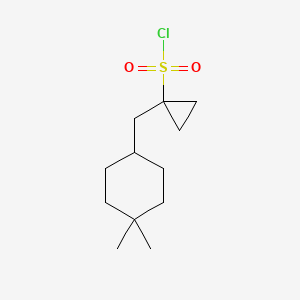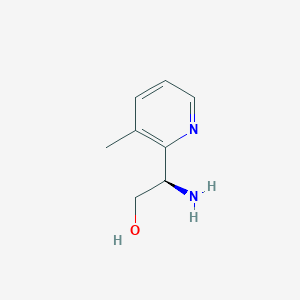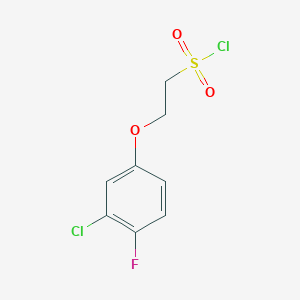
2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of both chloro and fluoro substituents on the phenoxy ring adds to the compound’s unique chemical properties, making it valuable in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chloro-4-fluorophenol with ethylene sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes, particularly in the formation of sulfonamides or sulfonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
Chemistry: 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
- 2-Chloroethanesulfonyl chloride
- 4-Fluorophenoxyethane-1-sulfonyl chloride
Comparison: 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This dual substitution can influence the compound’s reactivity and the types of reactions it can undergo. Compared to 2-chloroethanesulfonyl chloride, the additional aromatic ring in this compound provides more opportunities for electrophilic aromatic substitution reactions. Similarly, the presence of the sulfonyl chloride group makes it more reactive than 4-fluorophenoxyethane-1-sulfonyl chloride, which lacks the chloro substituent.
Propriétés
Formule moléculaire |
C8H7Cl2FO3S |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl2FO3S/c9-7-5-6(1-2-8(7)11)14-3-4-15(10,12)13/h1-2,5H,3-4H2 |
Clé InChI |
AIVWHCIJDBBICU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCS(=O)(=O)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


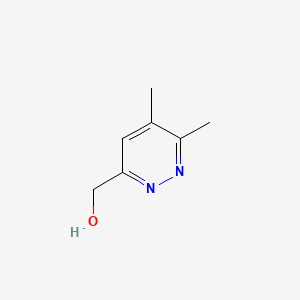

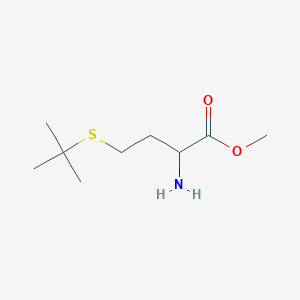


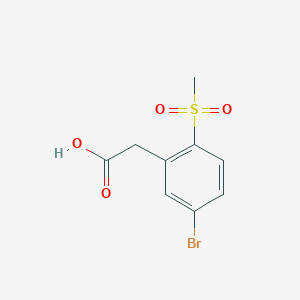
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
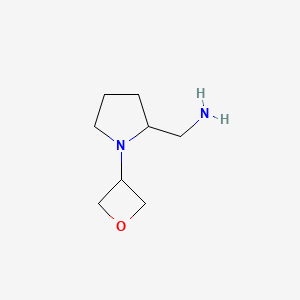

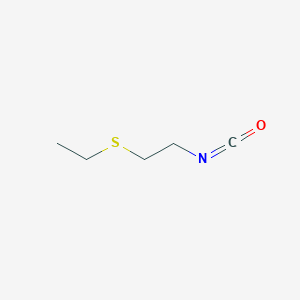

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
